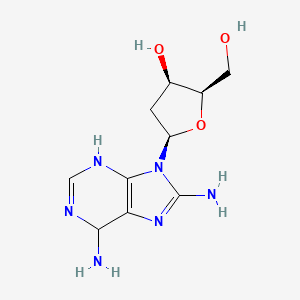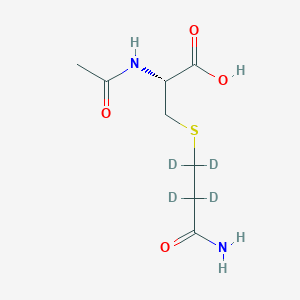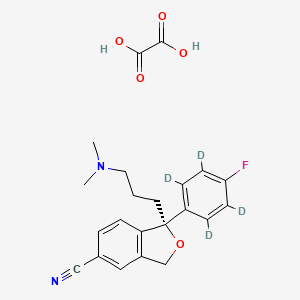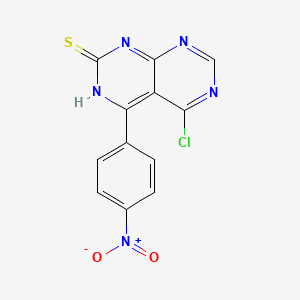
3-Methoxytyramine sulfate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxytyramine sulfate-d4 is a deuterium-labeled derivative of 3-Methoxytyramine sulfate. It is a stable isotope-labeled compound used primarily in scientific research. The compound is a metabolite of dopamine, a well-known neurotransmitter, and is involved in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxytyramine sulfate-d4 is synthesized by introducing deuterium atoms into 3-Methoxytyramine sulfate. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperatures and pressures to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of deuterated solvents and reagents, followed by purification steps such as crystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxytyramine sulfate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amines, and substituted phenols, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Methoxytyramine sulfate-d4 is widely used in scientific research, including:
Chemistry: As a tracer in mass spectrometry to study metabolic pathways.
Biology: To investigate the role of dopamine metabolites in various physiological processes.
Medicine: In the study of neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
3-Methoxytyramine sulfate-d4 exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1). It induces behavioral effects in a dopamine-independent manner and activates signaling pathways involving cAMP accumulation, ERK, and CREB phosphorylation. These pathways are crucial for movement control and other physiological functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxytyramine: The non-deuterated form of the compound.
Dopamine: The parent compound from which 3-Methoxytyramine is derived.
Homovanillic acid: Another metabolite of dopamine involved in similar pathways.
Uniqueness
3-Methoxytyramine sulfate-d4 is unique due to its deuterium labeling, which makes it an ideal tracer in metabolic studies. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and analysis in mass spectrometry .
Propriétés
Formule moléculaire |
C9H13NO5S |
|---|---|
Poids moléculaire |
251.29 g/mol |
Nom IUPAC |
[4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i4D2,5D2 |
Clé InChI |
ORZHQEJEAKXCJA-CQOLUAMGSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C=C1)OS(=O)(=O)O)OC)C([2H])([2H])N |
SMILES canonique |
COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


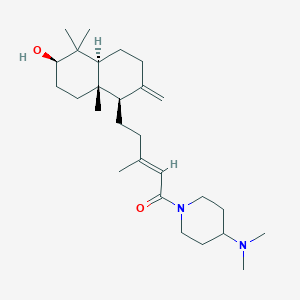
![(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride](/img/structure/B12410493.png)
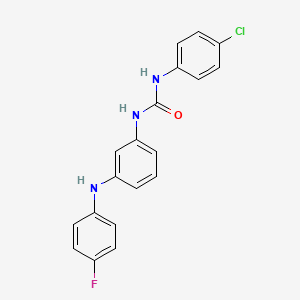
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
![1-O-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl] 4-O-[[5-(1-benzylindazol-3-yl)furan-2-yl]methyl] butanedioate](/img/structure/B12410503.png)
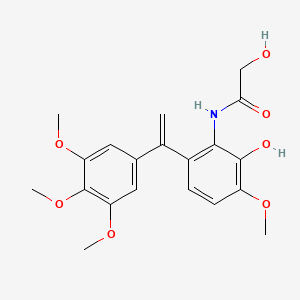
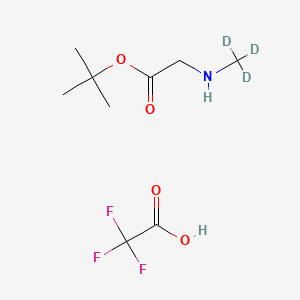
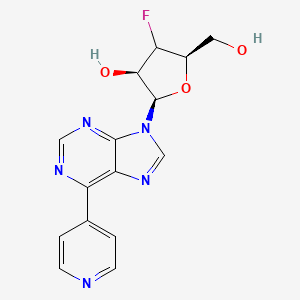

![1-[(2R,3S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410553.png)
